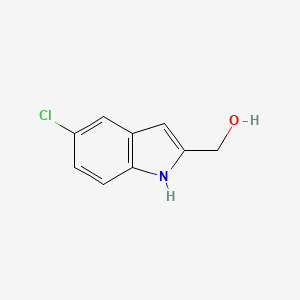
(5-chloro-1H-indol-2-yl)methanol
Overview
Description
(5-Chloro-1H-indol-2-yl)methanol, also known as 5-chloroindole-2-methanol, is a synthetic molecule with a wide range of applications in scientific research. It is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. The molecule has also been used in laboratory experiments to study the mechanism of action of certain drugs and to investigate the biochemical and physiological effects of various compounds.
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Anti-inflammatory Applications : A study highlighted the synthesis of heterocycles derived from nitro/fluoro/chloro/bromoindole-2-carbohydrazides, including (5-chloro-1H-indol-2-yl)methanol derivatives. These compounds exhibited moderate to good antiproliferative activity, suggesting their potential use in developing new antimicrobial and anti-inflammatory agents (Narayana et al., 2009).
Antibacterial Potentials : Another research focused on the synthesis of 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and their derivatives, demonstrating antibacterial activities comparable to standard antibiotics like Ciprofloxacin. These findings suggest the relevance of this compound derivatives in creating potent antibacterial agents (Rubab et al., 2017).
Spectroscopic and Computational Analysis
- Vibrational and Electronic Properties : The vibrational and electronic properties of bis-indolic derivatives related to this compound have been studied, providing insights into their energetic and spectroscopic profiles. Such studies are crucial for understanding the fundamental properties of potential melatonin receptor ligands (Al-Wabli et al., 2017).
Novel Synthesis Methods
- Cyclization/Carboalkoxylation Reactions : Research on the palladium-catalyzed cyclization/carboalkoxylation of alkenyl indoles, including compounds related to this compound, has been conducted. This method has shown to be effective for the synthesis of tetrahydrocarbazole, indicating the utility of this compound derivatives in synthetic organic chemistry (Liu & Widenhoefer, 2004).
properties
IUPAC Name |
(5-chloro-1H-indol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-4,11-12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWBLLVBNCUCTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


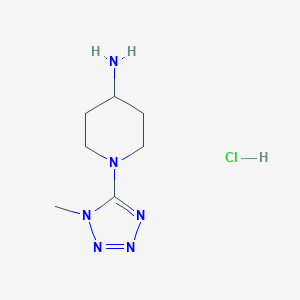
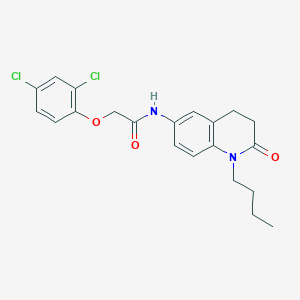
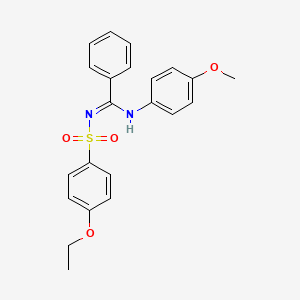
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)pyridine-3-sulfonamide](/img/structure/B2774174.png)
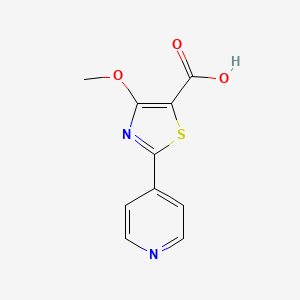
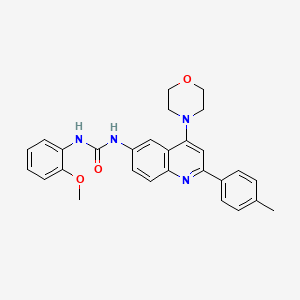

![N-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2774181.png)
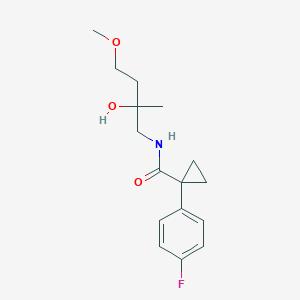
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2774183.png)
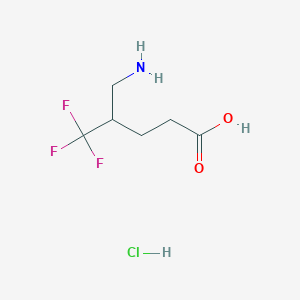
![Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2774185.png)
